molecular formula C13H20ClNO B1429975 (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1423040-88-3

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1429975
CAS RN: 1423040-88-3
M. Wt: 241.76 g/mol
InChI Key: BCDVCRIRPTUXCS-BTQNPOSSSA-N
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Description

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known as N-(2-hydroxypropyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 85°C. The compound is a derivative of the naturally occurring alkaloid, naphthalene, and is used in laboratory experiments to study the effects of naphthalene on biochemical and physiological processes. It is also used as a reference compound for the development of new drugs and for the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • A large-scale, stereoselective process for synthesizing a related compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, has been developed. This process involves the synthesis of sulfinyl imine and its stereoselective reduction, yielding high chemical and stereochemical purity (Han et al., 2007).
  • Spectroscopic studies, including GC-MS, IR, NMR, and electronic absorption spectroscopy, have been used to identify and characterize related cathinone hydrochloride salts, demonstrating the compound's potential for further analytical and synthetic applications (Nycz et al., 2016).

Synthetic Applications

  • 1,2,3,4-Tetrahydronaphthalen-1-amine and its derivatives, closely related to the compound , have been used as important intermediates in the synthesis of bioactive compounds. Various acylation and reduction methods have been employed to produce these intermediates (Wei-dong, 2013).
  • The compound has been employed in the stereoselective synthesis of PGI2 agonists, showcasing its role in the development of pharmaceutical agents (Ohigashi et al., 2013).

properties

IUPAC Name

(1R)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDVCRIRPTUXCS-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC2=C(CCC[C@H]2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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